Based on its chemical structure, trans-4-Fluorotetrahydrofuran-3-ol possesses a fluorinated furan ring and an alcohol functional group. Compounds with similar structures have been explored in various research fields, including:
Due to the limited public information on trans-4-Fluorotetrahydrofuran-3-ol, further exploration might be necessary to uncover its potential research applications. Here are some resources you can explore:
Trans-4-Fluorotetrahydrofuran-3-ol is a chemical compound characterized by its tetrahydrofuran ring, which is a five-membered cyclic ether. The presence of a fluorine atom at the fourth position and a hydroxyl group at the third position makes this compound of particular interest in various fields of chemistry. Its molecular formula is C4H9FNO, and it exhibits unique properties due to the electronegativity of the fluorine atom, which influences its reactivity and interactions with other chemical species.
These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity in various contexts.
Research indicates that trans-4-Fluorotetrahydrofuran-3-ol may exhibit biological activity, particularly in medicinal chemistry. Compounds with similar structures have shown potential as:
Further studies are needed to fully elucidate its biological effects and potential therapeutic applications.
The synthesis of trans-4-Fluorotetrahydrofuran-3-ol can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
Trans-4-Fluorotetrahydrofuran-3-ol has potential applications in several areas:
The versatility of this compound opens avenues for innovative applications across multiple scientific disciplines.
Interaction studies involving trans-4-Fluorotetrahydrofuran-3-ol focus on its reactivity with various substrates:
These studies are crucial for assessing the compound's utility in practical applications.
Trans-4-Fluorotetrahydrofuran-3-ol shares structural similarities with several compounds, which allows for comparative analysis:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluorotetrahydrofuran | C4H8FNO | Lacks hydroxyl group; used primarily in synthesis |
4-Aminotetrahydrofuran | C4H9NO2 | Contains amine instead of fluorine; different reactivity |
3-Fluorotetrahydrofuran | C4H9FNO | Fluorine at position three; alters biological activity |
Trans-2-Fluorotetrahydrofuran | C4H8FNO | Different stereochemistry affecting properties |
The uniqueness of trans-4-Fluorotetrahydrofuran-3-ol lies in its specific positioning of functional groups, which influences its reactivity, biological activity, and potential applications compared to these similar compounds. Each compound presents distinct characteristics that can be leveraged in various chemical and biological contexts.
Irritant